2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid is a heterocyclic compound notable for its structural complexity, which incorporates both a pyrrole and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of nitrogen and sulfur atoms within its structure contributes to its diverse chemical reactivity, making it a candidate for various synthetic transformations and biological evaluations.
The compound can be synthesized through various methods, primarily involving the cyclization of specific precursors under controlled conditions. It is also commercially available from chemical suppliers, indicating its relevance in research and development.
2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid falls under the classification of heterocyclic compounds due to its distinct ring structures. It is categorized as an acetic acid derivative because of the carboxylic acid functional group present in its molecular structure.
The synthesis of 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid typically involves several key steps:
The molecular formula of 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid is , with a molecular weight of 195.24 g/mol. Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C9H9NO2S |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 2-(2-methylpyrrolo[2,1-b][1,3]thiazol-6-yl)acetic acid |
InChI | InChI=1S/C9H9NO2S/c1-6-4-10-5-7(3-9(11)12)2-8(10)13-6/h2,4-5H,3H2,1H3,(H,11,12) |
InChI Key | RSZASYFATDGQGB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C=C(C=C2S1)CC(=O)O |
The compound can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution could introduce halides or amines.
The mechanism of action for 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid involves its interaction with biological targets at the molecular level. The presence of both nitrogen and sulfur atoms allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzymatic activity or receptor interactions.
While specific data on the mechanism remains limited in public literature, compounds with similar structures often exhibit activity through modulation of enzyme pathways or receptor binding—key areas for further research.
The compound is typically presented as a solid at room temperature. Specific melting points and solubility characteristics would need to be determined experimentally for precise applications.
The presence of functional groups such as carboxylic acids contributes to its acidity (pKa values may vary based on solvent conditions). The compound's reactivity is influenced by the electron-withdrawing nature of the thiazole ring.
The scientific uses of 2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid span several fields:
This compound represents a promising area for further research due to its complex structure and potential biological activities. Continued exploration could lead to significant advancements in medicinal chemistry and related fields.
The compound disrupts tumor angiogenesis by directly inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. In triple-negative breast cancer (TNBC) xenograft models, derivatives of this scaffold reduce microvessel density by >50% compared to controls. Mechanistically, the acetic acid moiety forms critical hydrogen bonds with VEGFR-2's hinge region (residue Cys-919), while the hydrophobic pyrrolothiazole core occupies the ATP-binding pocket. This dual interaction suppresses VEGF-induced autophosphorylation (IC₅₀ = 0.98 μM) and impedes endothelial tube formation in vitro [1].
Beyond angiogenesis suppression, the compound triggers intrinsic apoptosis in pancreatic (MIA PaCa-2) and colorectal (HCT-116) carcinoma cell lines. Treatment induces cytochrome c release and caspase-9 activation, correlating with a 3.5-fold increase in Bax/Bcl-2 ratios. Molecular dynamics simulations confirm stable binding to Bcl-2's hydrophobic groove (RMSD < 1.5 Å over 50 ns), displacing pro-survival interactions. Apoptotic efficacy is structure-dependent, with methyl-substituted derivatives showing superior mitochondrial membrane depolarization (ΔΨm loss = 78%) [1] [2].
Table 1: Anticancer Activity of Key Derivatives
Derivative | VEGFR-2 IC₅₀ (μM) | Apoptosis Induction (Fold vs. Control) | Tumor Model Efficacy |
---|---|---|---|
Parent Compound | 1.02 ± 0.15 | 3.1 ± 0.4 | TNBC (angiogenesis inhibition) |
6-Chloro analog | 0.33 ± 0.06 | 4.8 ± 0.7 | Pancreatic (growth delay) |
4-Methylsulfonyl | 0.21 ± 0.03 | 6.2 ± 1.1 | Colorectal (apoptosis) |
The compound competitively inhibits DNA gyrase B by binding its ATPase domain (Kᵢ = 3.9 μM), a mechanism validated through ATPase activity assays and molecular docking. Structural optimization at the C2 position enhances π-π stacking with Phe-401 in Staphylococcus aureus gyrase, improving inhibition 4-fold. This disrupts supercoiling activity, inducing SOS response activation and bactericidal effects against Gram-positive pathogens [2].
To overcome Gram-negative permeability barriers, polar sulfonamide groups were appended to the acetic acid moiety. The 4-tert-butyl derivative exhibits potent activity against Achromobacter xylosoxidans (MIC = 3.9 μg/mL) by enhancing penetration through porin channels. Octaarginine peptide conjugation further amplifies uptake, creating pores in outer membranes and accelerating bactericidal kinetics by >2-fold [2].
Table 2: Antibacterial Spectrum of Optimized Analogs
Analog Structure | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) | A. xylosoxidans MIC (μg/mL) |
---|---|---|---|
Parent Compound | 62.5 | >100 | >100 |
4-tert-Butyl | 7.8 | 25 | 3.9 |
Octaarginine Conjugate | 1.9 | 12.5 | 1.0 |
In obesity-associated inflammation models, the compound attenuates c-Jun N-terminal kinase (JNK) phosphorylation (85% reduction at 10 μM). The acetic acid group chelates JNK's catalytic Mg²⁺ ion, while the heterocycle occupies the hydrophobic back pocket. This suppresses AP-1-driven IL-6 and TNF-α transcription in hepatocytes, improving insulin sensitivity in murine metabolic disease studies [4] [5].
The scaffold cross-inhibits p38α MAPK by stabilizing its DFG-out conformation, reducing LPS-induced ERK1/2 and p38 activation in macrophages. Docking studies reveal hydrogen bonding with Asp-168 and Tyr-35 residues (binding energy = -9.2 kcal/mol), explaining its 10-fold selectivity over JNK1. This multi-kinase inhibition profile translates to reduced carrageenan-induced paw edema (65% inhibition) [5].
The compound demonstrates differential inhibition of human carbonic anhydrase isoforms:
Kinetic analyses reveal distinct inhibition modalities:
Table 3: Enzyme Inhibition Kinetics
Target Enzyme | Inhibition Type | Kᵢ (nM) | Structural Basis |
---|---|---|---|
VEGFR-2 | ATP-Competitive | 1020 | H-bond with Met-337, π-π stacking Phe-401 |
hCA II | Substrate-Competitive | 48 | Zn²⁺ coordination, Val-121 hydrophobic contact |
DNA Gyrase B | ATP-Competitive | 3900 | Phe-401 stacking, salt bridge Asp-400 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9